Mg(TFSI)2 exhibits high ionic conductivity and electrochemical stability, making it a valuable component in electrolyte research for rechargeable magnesium batteries. These batteries are a promising alternative to lithium-ion batteries due to the abundance and safety benefits of magnesium. The high anodic stability of Mg(TFSI)2 allows for the use of higher operating voltages, potentially leading to increased energy density in magnesium batteries .
Mg(TFSI)2 also finds applications in various other research areas, including:
Magnesium bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula CFMgNOS. It appears as a white powder and is notable for its strong Lewis acid properties. This compound is primarily recognized for its role as a catalyst in organic synthesis and serves as an electrolyte in various applications due to its unique chemical structure and reactivity .
The specific reaction mechanisms often depend on the substrates involved and the conditions under which the reactions are conducted.
Several methods exist for synthesizing magnesium bis(trifluoromethylsulfonyl)imide:
These methods vary in efficiency, yield, and purity of the final product.
Magnesium bis(trifluoromethylsulfonyl)imide finds applications across various fields:
Its unique properties make it valuable in both industrial and research settings.
Studies on the interactions of magnesium bis(trifluoromethylsulfonyl)imide with other compounds are crucial for understanding its reactivity. It has been shown to interact effectively with various organic substrates, facilitating transformations that are otherwise challenging. The compound's ability to stabilize transition states during reactions is of particular interest in synthetic chemistry.
Magnesium bis(trifluoromethylsulfonyl)imide shares similarities with several other compounds, which include:
Magnesium bis(trifluoromethylsulfonyl)imide is unique due to:
Ab initio molecular dynamics (AIMD) simulations have proven indispensable for characterizing the electronic structure and dynamic behavior of Mg(TFSI)₂ in various solvent environments. Studies employing Born-Oppenheimer molecular dynamics reveal that the Mg²⁺ ion maintains a stable octahedral coordination geometry even during solvent exchange events [2]. The simulations show a 12-15 ps residence time for DME molecules in the first solvation shell, significantly longer than the 2-4 ps observed for lithium analogs, explaining the reduced ionic mobility in magnesium systems [2]. Charge analysis from AIMD trajectories indicates partial charge transfer from TFSI⁻ oxygen atoms to Mg²⁺, with average atomic charges of -0.65e on coordinating oxygen atoms versus -0.45e in bulk solvent [3].
Classical molecular dynamics (CMD) simulations with polarizable force fields have mapped concentration-dependent structural changes in Mg(TFSI)₂ electrolytes. At 0.4 M concentration, radial distribution functions show dominant Mg-O(DME) peaks at 2.1 Å with coordination numbers of 5.1, while Mg-O(TFSI) contributions remain below 0.4 [1]. The table below summarizes key coordination parameters across concentrations:
Concentration (M) | Mg-O(DME) | Mg-O(TFSI) | Total Coordination |
---|---|---|---|
0.2 | 5.95 | 2.15 | 8.10 |
0.4 | 5.71 | 0.40 | 6.11 |
1.2 | 3.40 | 3.60 | 7.00 |
Data from [1] [4] demonstrates how increasing salt concentration drives anion participation in the solvation shell. Simulations incorporating TFSI⁻ conformational flexibility (cis vs trans) reveal 18% higher ion pairing probabilities for cis conformers due to enhanced bidentate coordination capabilities [4].
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have quantified Mg²⁺ binding energies with solvent and anion species. Single-point energy calculations show DME coordination provides -315 kJ/mol stabilization per molecule versus -285 kJ/mol for TFSI⁻ oxygen coordination [3]. Natural bond orbital analysis identifies charge transfer from filled O(p) orbitals to empty Mg(s/p) hybrid orbitals as the primary bonding mechanism. Geometry optimizations predict an ideal Mg-O bond length of 2.08 Å, closely matching experimental EXAFS data (2.10 ± 0.05 Å) [1] [4].
Combined quantum mechanics/molecular mechanics (QM/MM) simulations predict a 0.45 V anodic stability limit enhancement when replacing DME with tetraglyme solvents, attributed to stronger Mg²⁺-glyme binding (-342 kJ/mol vs -315 kJ/mol for DME) [4]. Poisson-Boltzmann transport models calculate transference numbers (t₊) of 0.18-0.22 for Mg²⁺ in DME-based electrolytes, significantly lower than lithium analogs (t₊=0.35-0.40), due to stronger cation-anion correlations [2]. Marcus theory-based electron transfer calculations estimate charge transfer barriers of 0.85 eV for Mg deposition, explaining the overpotential differences observed experimentally [3].
Corrosive